molecular formula C9H9ClO3 B12529824 2-Chloro-4-(1,3-dioxolan-2-yl)phenol CAS No. 676496-46-1

2-Chloro-4-(1,3-dioxolan-2-yl)phenol

Cat. No.: B12529824
CAS No.: 676496-46-1
M. Wt: 200.62 g/mol
InChI Key: OCMKCFZIMYMNSU-UHFFFAOYSA-N
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Description

2-Chloro-4-(1,3-dioxolan-2-yl)phenol is an organic compound with the molecular formula C₉H₉ClO₃ It is characterized by the presence of a chloro group, a phenol group, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1,3-dioxolan-2-yl)phenol typically involves the reaction of 2-chlorophenol with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1,3-dioxolan-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

2-Chloro-4-(1,3-dioxolan-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1,3-dioxolan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect various biochemical pathways and cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

CAS No.

676496-46-1

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

2-chloro-4-(1,3-dioxolan-2-yl)phenol

InChI

InChI=1S/C9H9ClO3/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-2,5,9,11H,3-4H2

InChI Key

OCMKCFZIMYMNSU-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC(=C(C=C2)O)Cl

Origin of Product

United States

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